molecular formula C17H22N4O3S2 B2642102 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(methylthio)phenyl)methanone CAS No. 2034337-43-2

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2642102
CAS No.: 2034337-43-2
M. Wt: 394.51
InChI Key: QLZNMLCFNWXLMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and diazepane rings will contribute to the rigidity of the molecule, while the sulfonyl and methylthio groups may influence its polarity and reactivity .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Research has explored the biotransformation and pharmacokinetics of related compounds, such as sulfinpyrazone, revealing details about absorption, biotransformation, elimination, and the identification of new metabolites. For instance, the study on sulfinpyrazone indicated rapid and complete absorption from the gastrointestinal tract, with plasma concentrations peaking at specific values after certain hours. It also detailed the elimination half-life and the proportion of the drug metabolized in plasma, shedding light on the metabolic pathways of similar compounds (Dieterle et al., 1975).

Neuroprotective and Therapeutic Potential

  • Studies have examined the neuroprotective and therapeutic potential of related compounds. For example, research on 4-phenylpyracetam, a phenyl analog of pyracetam, demonstrated activation of operant behavior, inhibition of post-rotational nystagmus, and prevention of retrograde amnesia. This compound showed specific anticonvulsant action and exhibited psychodepressant effects at high doses, indicating its potential use in neuropsychiatric treatments (Bobkov et al., 1983).

Toxicity and Safety Profile

  • The toxicity and safety profiles of related compounds have been studied extensively. For instance, research on 4-methylpyrazole (4-MP) in healthy human subjects at ascending doses revealed that doses up to 20 mg/kg did not produce side effects, while higher doses resulted in side effects such as nausea and dizziness. This study provided important information on the safety and potential therapeutic range of similar compounds (Jacobsen et al., 1988).

Treatment of Poisoning

  • Related compounds have been used in the treatment of poisoning. For example, fomepizole (4-methylpyrazole) has been used to treat methanol poisoning by inhibiting alcohol dehydrogenase, effectively preventing the formation of toxic metabolites. Clinical studies have shown that fomepizole is safe and effective in treating methanol poisoning, preserving visual acuity, resolving metabolic abnormalities, and having minimal adverse effects (Brent et al., 2001).

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-19-13-14(12-18-19)26(23,24)21-9-5-8-20(10-11-21)17(22)15-6-3-4-7-16(15)25-2/h3-4,6-7,12-13H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZNMLCFNWXLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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